Aurora Kinase/Cdk

Description

Domain Architecture and Catalytic Mechanisms of Aurora Kinase Isoforms

Aurora kinases are serine/threonine kinases with three mammalian isoforms: Aurora A, Aurora B, and Aurora C. Aurora A and B share conserved catalytic domains but exhibit distinct N-terminal domains that dictate subcellular localization and functional specialization. The catalytic domain of Aurora A (residues 122–403) features an activation loop containing Thr288, a critical phosphorylation site required for kinase activity. Structural studies reveal that Aurora A adopts a bilobal kinase fold, with the N-terminal lobe housing a glycine-rich loop (G-loop) and the C-terminal lobe containing the activation segment.

Aurora A activation involves synergistic interactions between phosphorylation at Thr288 and binding to the microtubule-associated protein targeting protein for Xklp2 (TPX2). TPX2 binding induces conformational changes in the activation loop, increasing substrate accessibility and ATP-binding affinity. Intriguingly, unphosphorylated Aurora A retains basal catalytic activity, which is enhanced 15-fold by TPX2 binding alone. Phosphorylation further stabilizes the active conformation, contributing a 2-fold greater energetic contribution to catalysis compared to TPX2. This dual activation mechanism ensures spatiotemporal regulation during mitotic spindle assembly.

In contrast, Aurora B functions as part of the chromosomal passenger complex (CPC), with inner centromere protein (INCENP) and survivin modulating its localization and activity. Aurora B’s activation loop phosphorylation precedes its role in histone H3 phosphorylation, kinetochore-microtubule attachment correction, and cytokinesis. The structural divergence in N-terminal domains between Aurora isoforms underpins their differential recruitment to centrosomes (Aurora A) versus centromeres (Aurora B).

Table 1: Structural and Functional Features of Aurora Kinase Isoforms

| Feature | Aurora A | Aurora B |

|---|---|---|

| Localization | Spindle poles | Inner centromeres, midbody |

| Binding Partner | TPX2 | INCENP, survivin |

| Key Phosphorylation | Thr288 | Thr232 (activation loop) |

| Primary Function | Spindle assembly, centrosome maturation | Chromosome biorientation, cytokinesis |

Cyclin-Dependent Kinase Family Members Co-Regulating Mitotic Events

Cyclin-dependent kinases (CDKs) are proline-directed serine/threonine kinases whose activity depends on cyclin binding and regulatory phosphorylation. CDK1 and CDK2 are pivotal in mitotic regulation, with CDK1-cyclin B complexes driving G2/M transition and CDK2-cyclin A/E governing S phase progression. CDK structures consist of an N-terminal β-sheet-rich lobe and a C-terminal α-helical lobe, with cyclin binding inducing conformational changes that reposition the activation loop and PSTAIRE helix.

CDK1 activation requires phosphorylation at Thr161 by CDK-activating kinase (CAK) and association with cyclin B. Structural studies of CDK1-cyclin B complexes reveal that cyclin binding reorients the PSTAIRE helix, facilitating ATP binding and substrate recognition. The activation segment (residues 146–173) transitions from a disordered state in monomeric CDK1 to a structured conformation upon cyclin binding, enabling kinase activity. CDK2 shares 65% sequence identity with CDK1 but exhibits distinct substrate specificity due to variations in surface loops and the C-terminal tail.

Table 2: CDK Family Members and Their Mitotic Roles

| CDK | Cyclin Partner | Activation Phosphorylation | Function |

|---|---|---|---|

| CDK1 | Cyclin B | Thr161 | Promotes mitotic entry, spindle dynamics |

| CDK2 | Cyclin A/E | Thr160 | Regulates S phase progression |

| CDK1 | Cyclin A | Thr161 | Coordinates G2/M transition |

Structural Determinants of Aurora-Cyclin-Dependent Kinase Cross-Activation in Mitotic Progression

Aurora A and CDK1 exhibit reciprocal activation mechanisms critical for mitotic progression. Aurora A phosphorylates CDK1 at Thr161, enhancing its association with cyclin B and promoting CDK1-cyclin B complex activity. Conversely, CDK1-mediated phosphorylation of Aurora A at Thr288 primes its activation, creating a positive feedback loop. Structural analyses of Aurora A-CDK1 complexes reveal that the Aurora A activation loop (residues 275–299) docks into the CDK1 active site, facilitating phosphorylation.

The TPX2-Aurora A interaction further modulates cross-activation by localizing Aurora A to spindle microtubules, where it phosphorylates CDK1 substrates such as polo-like kinase 1 (PLK1). Notably, Aurora A’s short 3′UTR mRNA isoform escapes miRNA-mediated repression, enabling constitutive translation throughout the cell cycle and sustained CDK1 activation in cancer cells.

Table 3: Structural Motifs Mediating Aurora-Cyclin-Dependent Kinase Cross-Talk

| Kinase | Structural Motif | Functional Role |

|---|---|---|

| Aurora A | Activation loop (Thr288) | CDK1 phosphorylation site |

| CDK1 | PSTAIRE helix | Cyclin B binding, ATP coordination |

| TPX2 | Aurora A-binding domain | Spindle localization, allosteric activation |

Properties

CAS No. |

1188890-33-6 |

|---|---|

Molecular Formula |

C17H15F2N7O3S |

Molecular Weight |

435.4 g/mol |

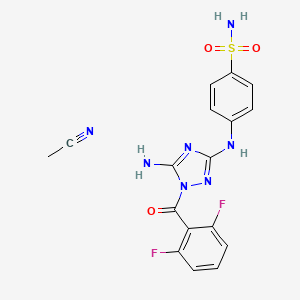

IUPAC Name |

acetonitrile;4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide |

InChI |

InChI=1S/C15H12F2N6O3S.C2H3N/c16-10-2-1-3-11(17)12(10)13(24)23-14(18)21-15(22-23)20-8-4-6-9(7-5-8)27(19,25)26;1-2-3/h1-7H,(H2,19,25,26)(H3,18,20,21,22);1H3 |

InChI Key |

RWSVQCBZVPWNFM-UHFFFAOYSA-N |

Canonical SMILES |

CC#N.C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of Aurora kinase and Cdk modulators typically involves multi-step organic synthesis, starting from heterocyclic scaffolds that are functionalized to achieve kinase inhibitory activity. Key steps include:

- Formation of heteroaryl cores such as pyrazolo[1,5-a]pyrimidine or indolin derivatives.

- Introduction of substituents such as alkyl, alkoxy, amino, or halogen groups to modulate activity and selectivity.

- Use of coupling reactions to attach pharmacophoric groups that enhance binding affinity.

- Purification by silica gel chromatography and crystallization to isolate the target compound.

Representative Synthetic Process (Based on Patent WO2009117157A1)

A typical process involves:

- Drying the organic layer with sodium sulfate.

- Combining with collected solid intermediates.

- Concentration under reduced pressure (in vacuo).

- Purification using silica gel chromatography.

The compounds are often defined by complex formulas incorporating heteroatoms (O, N, S) and various substituents that influence kinase binding and selectivity. The compounds are synthesized as free bases or pharmaceutically acceptable salts to enhance solubility and stability.

Chemical Nomenclature and Structure

Compounds are described with full chemical nomenclature, for example:

- 4-phenyl-N-(4-(pyrazolo[1,5-a]pyrimidin-7-yloxy)phenyl)phthalazin-1-amine

- Acylureidoindolin derivatives for Aurora kinase B inhibitors

These structures include fused heteroaryl rings, various alkyl and aryl substituents, and functional groups such as amines, hydroxyls, and halogens that are critical for kinase inhibition.

Preparation of Aurora Kinase Enzyme for Assay and Validation

For biochemical validation of synthesized compounds, Aurora kinase enzymes are prepared and assayed using specific protocols.

Aurora A Kinase Assay Preparation (Promega Protocol)

- Dilution of enzyme, substrate, ATP, and inhibitors in kinase buffer.

- Addition to 384-well low volume plates with precise volumes (e.g., 1 µl inhibitor, 2 µl enzyme, 2 µl substrate/ATP mix).

- Incubation at room temperature for 60 minutes.

- Addition of ADP-Glo™ reagent to measure ADP production as a readout of kinase activity.

- Luminescence measurement correlates to kinase activity and inhibition potency.

Enzyme Titration Data for Aurora A Kinase

| Enzyme Amount (ng) | % ATP Converted to ADP | Signal to Background Ratio (RLU) |

|---|---|---|

| 0.5 | 10% | 5:1 |

| 1.0 | 20% | 10:1 |

| 2.0 | 40% | 20:1 |

This data guides the optimal enzyme concentration for inhibitor screening assays.

Research Findings on Structural Requirements for Aurora Kinase Inhibitors

Aurora Kinase B Inhibitors

Studies combining 3D-QSAR (Comparative Molecular Field Analysis) and pharmacophore modeling have identified key structural features responsible for Aurora kinase B inhibition. Acylureidoindolin derivatives, for example, show significant inhibitory activity when specific hydrophobic and hydrogen bonding interactions are optimized.

Structure-Activity Relationship (SAR)

- Substituents that enhance binding to the ATP-binding pocket improve potency.

- Incorporation of heteroatoms in ring systems modulates selectivity.

- Modifications to the acylureido moiety influence both potency and pharmacokinetic properties.

These findings guide the design and preparation of new compounds with improved efficacy and reduced off-target effects.

Summary Table of Preparation Methods and Key Parameters

| Step | Description | Key Parameters/Notes |

|---|---|---|

| Organic Synthesis | Multi-step synthesis of heteroaryl kinase inhibitors | Use of coupling reactions, heteroatom substitutions |

| Purification | Silica gel chromatography, crystallization | Removal of impurities, isolation of pure compound |

| Enzyme Preparation | Dilution and titration of Aurora kinase enzyme for assays | Optimal enzyme concentration for assay sensitivity |

| Assay Conditions | Incubation with substrate, ATP, inhibitor; ADP-Glo reagent addition | Room temperature, specific incubation times |

| Structural Optimization | 3D-QSAR and pharmacophore modeling | Identification of key functional groups |

Chemical Reactions Analysis

Aurora A Activation by Phosphorylation and Conformational Dynamics

-

Autophosphorylation : Aurora A undergoes autophosphorylation at Thr288 (T288), enabling kinase activation. Unnatural amino acid substitution (e.g., 2-hydroxyethylcysteine at position 288) mimics phosphorylation, inducing a 7-fold increase in .

-

DFG Motif Dynamics : Aurora A activation involves conformational shifts between DFG-In (active) and DFG-Out (inactive) states. Molecular dynamics simulations reveal phosphorylation stabilizes the DFG-In state, enhancing ATP binding and substrate recognition .

-

Cdk1 Dependency : Aurora A’s mitotic activation requires Cdk1 activity. Inhibition of Cdk1 (e.g., via RO3306) blocks Aurora A activation and centrosome separation, underscoring Cdk1’s upstream role .

Cdk1 Activation and Feedback Loops

-

Cyclin B Binding : Cdk1 activation depends on cyclin B binding, triggering phosphorylation at Thr161. Aurora A and Plk1 redundantly enhance Cdk1 activation via feedback loops, ensuring rapid G2/M transition .

-

Cross-Regulation : Aurora A phosphorylates Cdk1 substrates (e.g., histone H3), while Cdk1 primes Aurora A for full activation, creating a bidirectional regulatory network .

Aurora A Inhibitors Targeting DFG-Out Conformations

-

Pyrimidine-Based Derivatives : Compound 13 (IC < 200 nM) induces DFG-Out conformations, disrupting Aurora A activity and reducing cMYC levels in cancer cells. Structural optimization (e.g., halogen positioning) enhances potency .

-

Imidazo[4,5-b]pyridine Scaffolds : Inhibitors like 29 (IC = 244 nM) exploit hydrophobic interactions with Ala273, stabilizing DFG-Out states. Substitution at the 4-position pyrimidine ring modulates selectivity .

Cdk1-Specific Inhibition

-

RO3306 : A selective ATP-competitive inhibitor (IC = 35 nM) blocks Cdk1, arresting cells in G2 and preventing Aurora A activation .

Luminescence-Based Activity Profiling

-

ADP Detection : Aurora kinase reactions utilize luciferase-coupled assays to quantify ADP production. Inhibitors reduce luminescence proportional to kinase inhibition .

-

Tight-Binding Conditions : High-affinity inhibitors (e.g., MLN8054) are tested under enzyme concentrations approximating inhibitor , ensuring accurate IC determination .

Structural Probing Techniques

-

FRET/DEER Spectroscopy : Distance measurements between fluorophores (e.g., L225C/S284C mutants) reveal phosphorylation-induced conformational changes in Aurora A .

-

Crystallography : Co-crystal structures (e.g., PDB ID: 1OL5) map inhibitor binding modes, guiding rational drug design .

Imidazo[4,5-b]pyridine Derivatives

-

Compound 29 : Synthesized via Pd-catalyzed heteroannulation of 5-chloro-3-iodo-2-aminopyridine with alkynes, followed by Boc deprotection .

Functional Redundancy and Therapeutic Implications

-

Aurora A/Plk1 Redundancy : Dual inhibition of Aurora A and Plk1 delays mitotic entry, highlighting compensatory roles in Cdk1 activation .

-

Clinical Candidates : Orally bioavailable prodrug 25 (Aurora A inhibitor) achieves >80% tumor regression in MYC-driven cancers, validating Aurora A/Cdk1 as therapeutic targets .

Scientific Research Applications

Functions of Aurora Kinases

- Aurora A : Primarily involved in centrosome maturation and spindle assembly. It is activated during the G2/M transition and is crucial for the separation of centrosomes.

- Aurora B : Functions as part of the chromosomal passenger complex and is essential for proper chromosome segregation during mitosis. It ensures that chromosomes are correctly aligned on the spindle before separation.

- Aurora C : Less understood than its counterparts but believed to have similar roles in meiosis and possibly in some cancers.

Therapeutic Targets

Given their significant roles in cancer progression, Aurora kinases have emerged as promising targets for cancer therapy. Several small molecule inhibitors targeting these kinases have been developed:

- Aurora Kinase Inhibitors (AKIs) : These compounds have shown efficacy in preclinical studies and are being investigated in clinical trials for various cancers including breast, ovarian, and gastric cancers .

Table 1: Overview of Aurora Kinase Inhibitors

| Inhibitor Name | Targeted Kinase | Cancer Type | Clinical Status |

|---|---|---|---|

| Alisertib | AURKA | Lymphoma | Phase II |

| Barasertib | AURKB | Solid tumors | Phase I/II |

| ZM447439 | AURKA/AURKB | Various | Preclinical |

Combination Therapies

Combining AKIs with conventional chemotherapeutics has been shown to enhance therapeutic efficacy. For example, studies indicate that inhibiting Aurora kinases can sensitize cancer cells to cisplatin-based therapies . This synergy may be due to the role of Aurora kinases in regulating cell survival pathways.

Case Study 1: Breast Cancer

In a study involving breast cancer patients, overexpression of Aurora A was linked to poor prognosis. Treatment with an Aurora kinase inhibitor led to reduced tumor growth and enhanced sensitivity to chemotherapy .

Case Study 2: Non-Small Cell Lung Cancer (NSCLC)

Research demonstrated that high levels of Aurora A contributed to resistance against cisplatin treatment in NSCLC. The application of an AKI restored sensitivity to cisplatin, indicating a potential therapeutic strategy for overcoming drug resistance .

Interplay Between Cyclin-dependent Kinase 1 and Aurora Kinases

Cyclin-dependent kinase 1 plays a crucial role in regulating the activity of Aurora kinases during the cell cycle. Activation of Cyclin-dependent kinase 1 is necessary for the full activation of Aurora A during mitosis . This interplay suggests that targeting both Cyclin-dependent kinase 1 and Aurora kinases may provide a more effective approach to cancer treatment.

Mechanisms of Interaction

- Feedback Loop : Cyclin-dependent kinase 1 activates Aurora A, which in turn can promote further activation of Cyclin-dependent kinase 1 through feedback mechanisms .

- Receptor Trafficking : Recent findings indicate that Cyclin-dependent kinase 1 and Aurora kinases regulate receptor trafficking during cell division, which may influence signaling pathways involved in oncogenesis .

Mechanism of Action

Aurora kinases and cyclin-dependent kinases exert their effects through phosphorylation of specific substrates, leading to changes in their activity, localization, and interactions.

Molecular Targets and Pathways: Aurora kinases target proteins involved in chromosome alignment and segregation, such as kinetochores and microtubules. Cyclin-dependent kinases target proteins involved in cell cycle progression, such as cyclins and retinoblastoma protein . The pathways regulated by these kinases include the mitotic spindle checkpoint, DNA damage response, and transcriptional control .

Comparison with Similar Compounds

Functional and Mechanistic Comparisons

| Feature | Aurora Kinases | Cdks | PLKs | CHKs |

|---|---|---|---|---|

| Primary Role | Mitotic spindle dynamics, SAC | Cell cycle phase transitions | Mitotic entry, centrosome maturation | DNA damage checkpoint enforcement |

| Key Substrates | Histone H3, Survivin, CENP-A | Rb, p27, Wee1 | Cdc25, Cyclin B | p53, Cdc25 |

| Therapeutic Target | Solid tumors, leukemia | Breast cancer (e.g., CDK4/6 inhibitors) | Leukemia, glioblastoma | p53-deficient cancers |

| Inhibitor Selectivity | ATP-competitive, targets Aurora-A/B | ATP-competitive (e.g., Palbociclib) | Polo-box domain (PBD) inhibitors | ATP-competitive (e.g., Prexasertib) |

Functional Interplay :

Inhibitor Profiles and Selectivity

Table 1. Select Aurora Kinase and Cdk Inhibitors

Key Insights :

- Dual Aurora/Cdk Inhibitors (e.g., JNJ-7706621) exhibit potent cytotoxicity but face challenges in selectivity due to overlapping ATP-binding domains .

- Aurora-A-Selective Inhibitors (e.g., MLN8054) induce mitotic delay without polyploidy, contrasting with Aurora-B inhibitors that trigger endoreduplication .

- Cdk4/6 Inhibitors (e.g., Palbociclib) are clinically effective in hormone receptor-positive breast cancer but show resistance via Rb-E2F pathway reactivation .

Structural and Mechanistic Differences

Therapeutic Implications and Challenges

- Aurora Kinase Inhibitors: Overexpression of Aurora-A in pancreatic (58% of tumors) and gastric cancers correlates with poor prognosis .

- Cdk Inhibitors : Palbociclib’s success in breast cancer is tempered by resistance via CCNE1 amplification or RB1 loss .

- Combination Therapies: Co-targeting Aurora kinases and Cdks (e.g., JNJ-7706621 + Paclitaxel) enhances antitumor effects in xenograft models but risks additive toxicity .

Q & A

Q. What experimental models are optimal for studying Aurora Kinase/Cdk inhibitor efficacy, and how should they be validated?

Aurora Kinase/Cdk inhibitors are typically tested in in vitro cancer cell lines (e.g., HR+/HER2- breast cancer cells) and in vivo xenograft murine models. Validation requires dose-response curves to calculate IC50 values (e.g., 112–514 nM in vitro, 75–100 mg/kg in vivo) and comparison with known controls. Ensure cell lines retain target kinase expression (e.g., Aurora-A/B, Cdk1/2) via Western blotting . Cross-check inhibitor specificity using kinase profiling assays to rule off-target effects.

Q. How do researchers standardize assays for measuring Aurora Kinase activity in cellular contexts?

Key assays include:

- Kinase activity assays : ATP-competitive inhibition measured via radioactive or fluorescence-based kinase activity kits.

- Cell cycle analysis : Flow cytometry with DNA-staining (e.g., propidium iodide) to assess mitotic arrest (Aurora inhibition) or G1/S phase arrest (Cdk inhibition) .

- Western blotting : Monitor phosphorylation status of downstream targets (e.g., Rb for Cdks, Histone H3 for Aurora kinases). Normalize to housekeeping proteins (β-actin) .

Q. What criteria should guide the selection of Aurora Kinase/Cdk inhibitors for mechanistic studies?

Prioritize inhibitors with:

- Selectivity : Low IC50 for Aurora kinases (e.g., 11 nM for Aurora-A) and Cdks (3 nM for Cdk2/E) compared to unrelated kinases .

- Reversibility : Confirm via washout experiments to restore kinase activity.

- Cell permeability : Validate using cytotoxicity assays in the presence of efflux pump inhibitors (e.g., verapamil) .

Advanced Research Questions

Q. How can contradictory data on Aurora Kinase/Cdk inhibitor efficacy across cancer types be resolved?

Contradictions often arise from variations in:

- Cellular context : Differential kinase dependency (e.g., Rb-proficient vs. Rb-deficient cells for Cdk inhibitors).

- Experimental design : Normalize IC50 values to cell doubling time and baseline proliferation rates .

- Combinatorial effects : Test inhibitors with adjuvant therapies (e.g., chemotherapy) to identify synergistic/antagonistic interactions .

Q. What experimental strategies address cross-resistance between Aurora Kinase and Cdk inhibitors?

Cross-resistance (e.g., HR+ breast cancer resistance to Palbociclib and Abemaciclib) can be studied via:

- Long-term inhibitor exposure : Generate resistant cell lines and compare transcriptomic/proteomic profiles (e.g., RNA-seq for Rb1 downregulation) .

- Functional rescue : Re-express wild-type kinases (e.g., Aurora-A) in resistant cells to confirm target dependency.

- Drug combination screens : Identify agents that reverse resistance (e.g., ER antagonists in ER+ cancers) .

Q. How should researchers optimize dose-escalation protocols for Aurora Kinase/Cdk inhibitors in preclinical models?

- Pharmacokinetic profiling : Measure plasma/tissue concentrations post-administration (e.g., LC-MS/MS) to establish bioavailability.

- Toxicity thresholds : Monitor weight loss, organ toxicity (liver/kidney histopathology), and hematological parameters in murine models.

- Dynamic biomarkers : Use phospho-specific antibodies to track target engagement in real-time (e.g., p-Rb in tumor biopsies) .

Methodological and Analytical Considerations

Q. What statistical approaches are critical for interpreting IC50 variability in kinase inhibitor studies?

- Non-linear regression : Fit dose-response curves using software (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals.

- Outlier detection : Apply Grubbs’ test to exclude non-responsive cell lines or technical artifacts.

- Normalization : Express inhibition relative to vehicle controls and adjust for baseline proliferation (e.g., MTT assay vs. untreated cells) .

Q. How can researchers differentiate between on-target and off-target effects of Aurora Kinase/Cdk inhibitors?

- Genetic knockdown : Compare inhibitor effects in CRISPR/Cas9-generated kinase-knockout cells.

- Rescue experiments : Overexpress wild-type or mutant kinases (e.g., ATP-binding site mutants) to confirm target specificity.

- Proteome-wide profiling : Use phosphoproteomics or kinome-wide siRNA screens to identify off-target pathways .

What frameworks guide the formulation of hypothesis-driven research questions in Aurora Kinase/Cdk studies?

Apply the FINER criteria :

- Feasible : Ensure access to validated inhibitors and disease models.

- Novel : Explore understudied contexts (e.g., Aurora-C in meiosis).

- Relevant : Align with clinical challenges (e.g., overcoming drug resistance). Use PICO (Population: cancer subtype; Intervention: inhibitor; Comparison: standard therapy; Outcome: survival) to structure clinical hypotheses .

Data Reproducibility and Integrity

Q. How can researchers ensure reproducibility in Aurora Kinase/Cdk inhibitor studies?

- Detailed protocols : Document buffer compositions (e.g., RIPA lysis buffer), antibody dilutions, and instrument settings (e.g., flow cytometry voltage).

- Data archiving : Share raw data (e.g., flow cytometry FCS files, blot images) in repositories like Figshare.

- Reagent validation : Use lot-controlled inhibitors (e.g., Calbiochem®) and authenticate cell lines via STR profiling .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.